4-Methyl-2,1,3-benzoselenadiazole
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Overview
Description
4-Methyl-2,1,3-benzoselenadiazole is an aromatic heterocyclic compound containing selenium. It is part of the benzoselenadiazole family, known for their unique electronic properties and applications in various fields such as organic electronics and photonics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,1,3-benzoselenadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2-phenylenediamine with selenous acid. This reaction proceeds through a cyclocondensation mechanism, forming the benzoselenadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of palladium-catalyzed C-H bond arylation has also been explored for the synthesis of benzoselenadiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzoselenadiazole derivatives.
Scientific Research Applications
4-Methyl-2,1,3-benzoselenadiazole has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electron-accepting properties.
Photocatalysis: Employed in photocatalytic reactions for the oxidation of organic sulfides
Properties
CAS No. |
2160-06-7 |
---|---|
Molecular Formula |
C7H6N2Se |
Molecular Weight |
197.11 g/mol |
IUPAC Name |
4-methyl-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C7H6N2Se/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 |
InChI Key |
YOXMMLSDUKFQHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=N[Se]N=C12 |
Origin of Product |
United States |
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